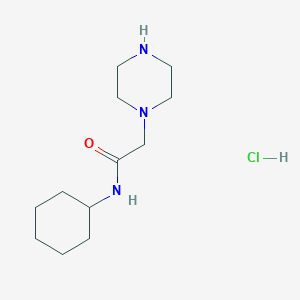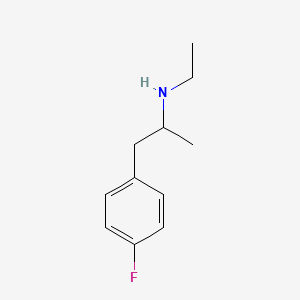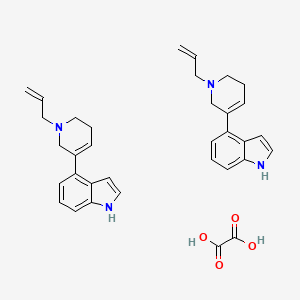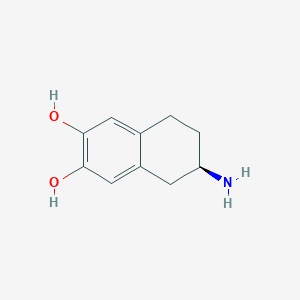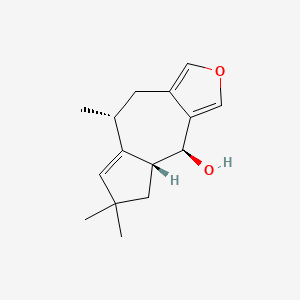![molecular formula C41H26N4O11 B12772017 1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-64-9](/img/structure/B12772017.png)
1,3-Diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diisocyanato-2-methylbenzene; 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene is a complex organic compound with multiple functional groups, including isocyanate and benzofuran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisocyanato-2-methylbenzene typically involves the reaction of 2-methyl-1,3-diaminobenzene with phosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is purified through distillation or recrystallization to obtain the desired compound in high purity .
For the synthesis of 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione, a multi-step process is employed. This involves the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carbonyl groups. The final product is isolated through chromatography or crystallization techniques .
The preparation of 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene involves the reaction of cyclohexa-2,4-dien-1-ylmethylamine with phosgene. The reaction is conducted at low temperatures to control the formation of the isocyanate groups. The product is purified using distillation or recrystallization .
Industrial Production Methods
Industrial production of these compounds typically involves large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Purification processes, including distillation, crystallization, and chromatography, are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of polymers, resins, and other complex organic molecules. They serve as building blocks for the development of new materials with unique properties.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and probes for studying biochemical pathways. Their ability to interact with specific proteins makes them valuable tools in molecular biology.
Medicine
In medicine, these compounds are investigated for their potential therapeutic applications, including as anticancer agents and drug delivery systems. Their unique chemical structure allows for targeted interactions with biological molecules.
Industry
In industry, these compounds are used in the production of coatings, adhesives, and sealants. Their reactivity and stability make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes and receptors. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzofuran moieties can interact with aromatic residues in proteins, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diisocyanato-1-methylbenzene: Similar in structure but differs in the position of the isocyanate groups.
1,3-Diisocyanato-2,4-dimethylbenzene: Contains additional methyl groups on the benzene ring.
5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione: Similar benzofuran structure but lacks isocyanate groups.
Uniqueness
The uniqueness of 1,3-Diisocyanato-2-methylbenzene; 5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione; 5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene lies in its combination of isocyanate and benzofuran moieties. This unique structure imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
152187-64-9 |
|---|---|
Molekularformel |
C41H26N4O11 |
Molekulargewicht |
750.7 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene |
InChI |
InChI=1S/C17H6O7.C15H14N2O2.C9H6N2O2/c18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20;18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-6H;1-7,9H,8,10-11H2;2-4H,1H3 |
InChI-Schlüssel |
FDKNWAHZPDJNBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O |
Verwandte CAS-Nummern |
152187-64-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


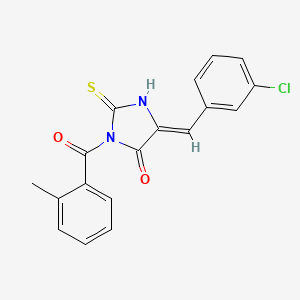

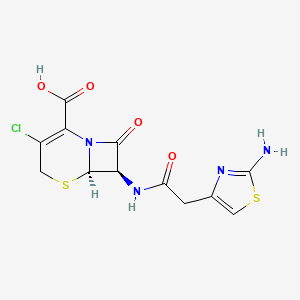
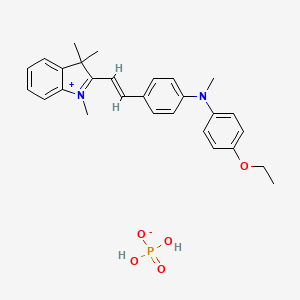
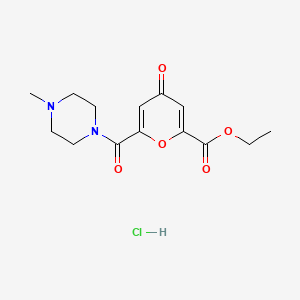
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
